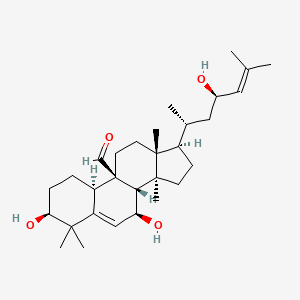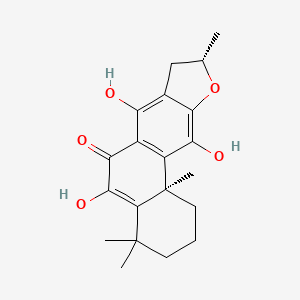
n-Carbobenzoxy-1,7-diaminoheptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Carbobenzoxy-1,7-diaminoheptane hydrochloride: is a synthetic organic compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.82 g/mol . It is also known by its IUPAC name, benzyl N-(7-aminoheptyl)carbamate hydrochloride . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-Carbobenzoxy-1,7-diaminoheptane hydrochloride typically involves the following steps:
Synthesis of 1,7-diaminoheptane: This is achieved through the reduction of 1,7-dinitroheptane using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Carbobenzoxy Protection: The 1,7-diaminoheptane is then reacted with benzyl chloroformate (carbobenzoxy chloride) in the presence of a base such as sodium hydroxide to form n-Carbobenzoxy-1,7-diaminoheptane.
Formation of Hydrochloride Salt: Finally, the n-Carbobenzoxy-1,7-diaminoheptane is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: n-Carbobenzoxy-1,7-diaminoheptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Deprotection Reactions: The carbobenzoxy group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Deprotection Reactions: Common reagents include hydrogen bromide in acetic acid or trifluoroacetic acid.
Major Products:
Substitution Reactions: Products include substituted amines and amides.
Deprotection Reactions: The major product is 1,7-diaminoheptane.
Wissenschaftliche Forschungsanwendungen
n-Carbobenzoxy-1,7-diaminoheptane hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of n-Carbobenzoxy-1,7-diaminoheptane hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The amino groups can form covalent bonds with electrophiles, leading to the formation of new chemical entities . The carbobenzoxy group serves as a protective group, preventing unwanted reactions at the amino sites during synthesis .
Vergleich Mit ähnlichen Verbindungen
1,7-diaminoheptane: The parent compound without the carbobenzoxy protection.
n-Carbobenzoxy-1,6-diaminohexane hydrochloride: A similar compound with a shorter carbon chain.
n-Carbobenzoxy-1,8-diaminooctane hydrochloride: A similar compound with a longer carbon chain.
Uniqueness: n-Carbobenzoxy-1,7-diaminoheptane hydrochloride is unique due to its specific carbon chain length and the presence of the carbobenzoxy protective group. This makes it particularly useful in the synthesis of compounds where selective protection and deprotection of amino groups are required .
Eigenschaften
IUPAC Name |
benzyl N-(7-aminoheptyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c16-11-7-2-1-3-8-12-17-15(18)19-13-14-9-5-4-6-10-14;/h4-6,9-10H,1-3,7-8,11-13,16H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAJMWPTDRCIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[19,20,22,23,25-Pentaacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-15-yl] benzoate](/img/structure/B8250897.png)



![(E)-N-[2-(3-Indolyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamide](/img/structure/B8250936.png)







